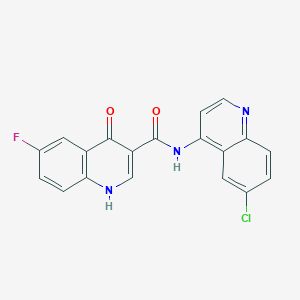

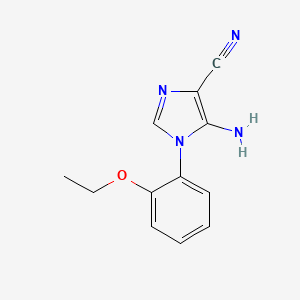

N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as a solvent for resins and terpenes .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline backbone with various functional groups attached, including a carboxamide group, a fluorine atom, and a hydroxy group . The exact structure would depend on the positions of these groups on the quinoline ring .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound would undergo would depend on the nature and position of its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, quinoline derivatives are crystalline solids with a characteristic odor . They are soluble in most organic solvents but only slightly soluble in water .Scientific Research Applications

- Researchers have synthesized novel derivatives of this compound, such as N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide . These derivatives were tested for in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of antibacterial effects .

- In the quest for effective inhibitors of human carbonic anhydrases (h CA IX and h CA XII), researchers have designed and synthesized 4-aminoquinoline-based sulfonamides. These compounds incorporate a 6-substituted quinoline as a lipophilic tail, potentially enhancing their inhibitory activity .

- While not directly studied for this compound, benzothiazole derivatives (to which it belongs) have shown anti-tubercular activity in previous research. The presence of benzothiazole moieties suggests potential efficacy against tuberculosis .

- Benzothiazole derivatives, including those containing quinoline linkages, exhibit diverse biological effects. These include local anesthetic, antidiabetic, anti-ulcer, anti-tumor, antioxidant, analgesic, and anti-parasitic activities .

- Heterocyclic compounds, especially those containing sulfur and nitrogen, have found applications in material sciences. Their unique structures and properties make them valuable for designing functional materials .

- Benzothiazole derivatives have been investigated as plant growth regulators. Although not specifically studied for our compound, its structural similarity to these derivatives warrants further exploration in this context .

Antibacterial Activity

Carbonic Anhydrase Inhibitors (CAIs)

Anti-Tubercular Activity

Other Biological Activities

Material Sciences

Plant Growth Regulation

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is the carbonic anhydrase isoform IX (hCA IX) . This enzyme plays a crucial role in maintaining pH homeostasis in cells, particularly in cancer cells, where it contributes to survival and proliferation under hypoxic conditions .

Mode of Action

N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide interacts with its target, hCA IX, by inhibiting its activity . The compound is based on the 4-anilinoquinoline scaffold, where the primary sulphonamide functionality was grafted at C4 of the anilino moiety as a zinc anchoring group . This interaction results in the inhibition of the enzyme, disrupting the pH regulation in cancer cells .

Biochemical Pathways

The inhibition of hCA IX affects the pH regulation in cancer cells, disrupting their ability to survive and proliferate under hypoxic conditions . This can lead to the death of cancer cells, thereby inhibiting the growth of tumors .

Pharmacokinetics

The compound’s effectiveness against its target suggests that it has sufficient bioavailability to reach and interact with hca ix in the body .

Result of Action

The result of the action of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is the inhibition of hCA IX, leading to the disruption of pH regulation in cancer cells . This can result in the death of these cells, thereby inhibiting the growth of tumors .

Action Environment

The action of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is influenced by the hypoxic conditions typically found in tumor environments . hCA IX is upregulated in hypoxic tumor cells, making it an ideal target for this compound . The compound’s efficacy may therefore be influenced by the degree of hypoxia in the tumor environment .

properties

IUPAC Name |

N-(6-chloroquinolin-4-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClFN3O2/c20-10-1-3-15-12(7-10)17(5-6-22-15)24-19(26)14-9-23-16-4-2-11(21)8-13(16)18(14)25/h1-9H,(H,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFHVHLETAHPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)

![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)

![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2521529.png)

![1-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2521531.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2521537.png)

![(E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2521538.png)

![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)

![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)